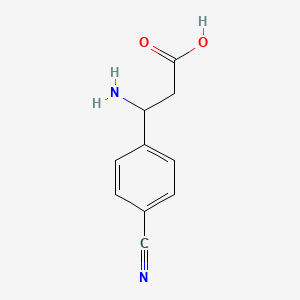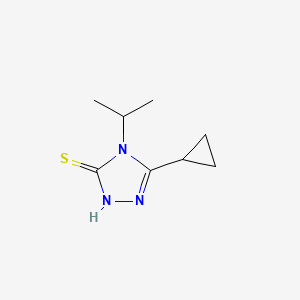
3-Amino-3-(4-cyanophenyl)propanoic acid
Overview
Description
3-Amino-3-(4-cyanophenyl)propanoic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activity and role as a building block in the synthesis of various pharmaceutical agents. The compound is characterized by the presence of an amino group and a cyanophenyl group attached to a propanoic acid backbone. This structure is closely related to other analogs that have been studied for their biological activities, such as EP3 receptor antagonism , and as intermediates in the synthesis of HIV protease inhibitors .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in several studies. A practical approach to synthesizing related analogs involves the use of enantioselective N-acylation by Candida antarctica lipase A (CAL-A) to separate enantiomers and protect the amino acid derivatives . Other methods include the condensation of different starting materials, such as 4-dimethylaminobenzaldehyde and methyl cyanoacetate, followed by purification techniques like column chromatography . These methods highlight the versatility and adaptability of synthetic routes to obtain the desired compound and its analogs.
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been elucidated using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy have been employed to confirm the structures of synthesized compounds . Additionally, Density Functional Theory (DFT) calculations have been used to model the zwitterionic forms of similar compounds, providing insight into their vibrational and electronic structures .
Chemical Reactions Analysis
The chemical reactivity of this compound is influenced by its functional groups. The amino group can participate in reactions typical of amines, such as acylation or alkylation, while the nitrile group can undergo reactions like hydrolysis or reduction. The carboxylic acid moiety offers further reactivity, for instance, in the formation of esters or amides. These reactions are crucial for the modification of the compound to enhance its biological activity or to incorporate it into more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. The presence of both amino and carboxylic acid groups suggests that the compound can exist in zwitterionic form, especially in aqueous solutions . The cyanophenyl group contributes to the compound's electronic properties, which can be analyzed using ultraviolet-visible absorption spectroscopy. Additionally, the thermal stability of the compound and its derivatives can be assessed using thermogravimetric analysis (TG-DTA) .
Scientific Research Applications
Synthesis of Enantiomers and Derivatives
- Enantiomer Synthesis and Derivatives : 3-Amino-3-(4-cyanophenyl)propanoic acid has been synthesized in a racemic form, with its enantiomers separated through enantioselective N-acylation. This process involves the use of Candida antarctica lipase A (CAL-A) in butyl butanoate, leading to the creation of Boc and Fmoc-protected derivatives of the amino acid enantiomers (Solymár, Kanerva, & Fülöp, 2004).
Enhancement of Polymer Reactivity
- Application in Polybenzoxazine : Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid) is explored as a renewable building block for polybenzoxazine synthesis, demonstrating potential for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach showcases sustainable alternatives for providing specific properties to aliphatic –OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).
Drug Synthesis Improvements
- Synthesis of Novel S1P1 Agonist CYM-5442 : An improved synthesis method for the novel S1P1 agonist CYM-5442 utilized 3-(2-cyanophenyl) propanoic acid as a starting material. This method is noted for its simplicity, economic feasibility, and good overall yield, demonstrating the acid's role in pharmaceutical synthesis (Zhao Tian-tia, 2014).
Modification of Hydrogels
- Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. These modified polymers demonstrated increased thermal stability and promising biological activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Corrosion Inhibition
- Schiff's Bases for Corrosion Inhibition : Schiff's bases like 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid were synthesized and evaluated for their corrosion inhibition properties on mild steel. These compounds exhibited high efficiency, revealing their potential in corrosion protection applications (Gupta et al., 2016).
DNA Binding and Antiproliferative Activities
- Pt(II)-Complexes with L-Alanyl-Based Ligand : Novel platinum complexes synthesized from an alanine-based amino acid showed moderate cytotoxic activity on cancer cells and marked ability to bind DNA sequences. This study emphasizes the potential dual action of such complexes in cancer therapy (Riccardi et al., 2019).
Future Directions
properties
IUPAC Name |
3-amino-3-(4-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPLLJRLBHIJPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393932 | |
| Record name | 3-amino-3-(4-cyanophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80971-95-5 | |
| Record name | 3-amino-3-(4-cyanophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)

